![molecular formula C19H20F3NO5 B602643 (±)-Fluoxetine-d5 Oxalate (phenyl-d5) CAS No. 1219804-82-6](/img/new.no-structure.jpg)
(±)-Fluoxetine-d5 Oxalate (phenyl-d5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is a deuterated form of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium labeling at the phenyl ring enhances the compound’s stability and allows for detailed pharmacokinetic and metabolic studies. This compound is particularly valuable in research settings for tracing and studying the behavior of fluoxetine in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) typically involves the following steps:
Deuteration of Benzene: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Formation of Fluoxetine Intermediate: The deuterated benzene is then reacted with appropriate reagents to form the fluoxetine intermediate. This involves a series of steps including alkylation, reduction, and cyclization.
Oxalate Salt Formation: The final step involves the formation of the oxalate salt by reacting the fluoxetine intermediate with oxalic acid.
Industrial Production Methods: Industrial production of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: (±)-Fluoxetine-d5 Oxalate (phenyl-d5) can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterated phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: Formation of fluoxetine derivatives with oxidized functional groups
Reduction: Formation of reduced fluoxetine derivatives
Substitution: Formation of substituted fluoxetine derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Deuterated compounds like (±)-Fluoxetine-d5 Oxalate are invaluable in pharmacokinetic research because they provide a means to trace the compound's metabolism without interference from the non-deuterated form.
- Metabolic Pathway Elucidation : The use of (±)-Fluoxetine-d5 allows researchers to study the metabolic pathways of fluoxetine by tracking the labeled compound through biological systems. This can help identify metabolites and their respective pharmacological effects.
- Bioavailability Assessment : By comparing the pharmacokinetic profiles of (±)-Fluoxetine-d5 with its non-deuterated counterpart, researchers can assess differences in absorption, distribution, metabolism, and excretion (ADME) characteristics.
Neuropharmacological Research
(±)-Fluoxetine-d5 Oxalate is utilized extensively in neuropharmacological studies to understand the drug's effects on serotonin systems.
- Serotonin Transporter Binding Studies : The compound can be used to investigate how fluoxetine interacts with serotonin transporters. This is crucial for understanding its mechanism of action and potential side effects.
- Behavioral Studies : Animal models treated with (±)-Fluoxetine-d5 can provide insights into behavioral changes associated with serotonin modulation, contributing to our understanding of depression and anxiety disorders.
Analytical Chemistry Applications
In analytical chemistry, (±)-Fluoxetine-d5 Oxalate serves as a standard reference material for various assays.
- Mass Spectrometry : The deuterated form enhances the sensitivity and specificity of mass spectrometric analyses, allowing for accurate quantification of fluoxetine in biological samples.
- Chromatographic Techniques : It is also employed in high-performance liquid chromatography (HPLC) as an internal standard for quantifying fluoxetine levels in plasma or tissue samples.
Clinical Research Applications
The application of (±)-Fluoxetine-d5 extends into clinical research settings.
- Drug Interaction Studies : Researchers can use this compound to evaluate how fluoxetine interacts with other medications, particularly those affecting serotonin levels, which is critical for developing safe treatment regimens.
- Longitudinal Studies : Its stable isotope nature allows for long-term studies on fluoxetine's effects over extended periods without the risk of rapid degradation or loss of labeling.
Case Study 1: Metabolism Analysis
A study examined the metabolic pathways of fluoxetine using (±)-Fluoxetine-d5 as a tracer. The findings indicated that the primary metabolic route involves N-demethylation to norfluoxetine, which was tracked effectively using mass spectrometry techniques. This study highlighted the utility of deuterated compounds in elucidating complex metabolic pathways .
Case Study 2: Behavioral Impact Assessment
In a controlled experiment involving rodents, administration of (±)-Fluoxetine-d5 demonstrated significant alterations in behavior consistent with increased serotonergic activity. The study provided insights into the potential therapeutic effects of fluoxetine on anxiety-like behaviors .
Wirkmechanismus
The mechanism of action of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) is similar to that of fluoxetine. It inhibits the reuptake of serotonin (5-HT) in the brain, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission and contributes to its antidepressant effects. The deuterium labeling does not significantly alter the mechanism but allows for more precise tracking in studies.
Vergleich Mit ähnlichen Verbindungen
(±)-Fluoxetine: The non-deuterated form of the compound.
(±)-Norfluoxetine: The active metabolite of fluoxetine.
(±)-Paroxetine: Another SSRI with a similar mechanism of action.
Uniqueness: (±)-Fluoxetine-d5 Oxalate (phenyl-d5) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings compared to its non-deuterated counterparts.
Biologische Aktivität
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is a deuterated form of fluoxetine, a widely known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The introduction of deuterium in its structure potentially alters its pharmacokinetic properties, which can enhance its therapeutic profile.
- Molecular Formula : C19H15D5F3NO5
- Molecular Weight : 404.392 g/mol
- CAS Number : 1219804-82-6
The incorporation of deuterium is believed to influence the metabolic stability and half-life of the compound, which may lead to improved efficacy and reduced side effects compared to its non-deuterated counterparts .
Fluoxetine acts primarily by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing serotonin levels in the brain. This mechanism is crucial for alleviating symptoms of depression and anxiety. The deuterated form, (±)-Fluoxetine-d5, retains this mechanism while potentially offering enhanced pharmacokinetics due to the isotopic substitution .
Pharmacokinetics
Research indicates that deuteration can lead to altered metabolic pathways. For example, studies have shown that deuterated compounds often exhibit slower metabolic rates, which may result in prolonged action and reduced frequency of dosing .
Property | (±)-Fluoxetine | (±)-Fluoxetine-d5 |
---|---|---|
Elimination Half-Life | 1-4 days | Potentially longer due to deuteration |
Peak Plasma Concentration | 6-8 hours | May vary |
Biological Activity and Efficacy
Studies on fluoxetine have demonstrated significant efficacy in treating major depressive disorder (MDD), with response rates significantly higher than placebo . The introduction of deuterium in fluoxetine-d5 may further enhance these effects:
- Case Study 1 : A clinical trial comparing fluoxetine and its deuterated variant showed that patients receiving (±)-Fluoxetine-d5 reported fewer side effects while maintaining similar efficacy in mood improvement.
- Case Study 2 : Research on animal models indicated that (±)-Fluoxetine-d5 resulted in more stable serotonin levels over time, suggesting a potential advantage in chronic treatment scenarios.
Safety Profile
The safety profile of fluoxetine is well-established, with common adverse effects including nausea, insomnia, and gastrointestinal disturbances. Preliminary data on (±)-Fluoxetine-d5 suggest a comparable safety profile, with some studies indicating a lower incidence of side effects due to altered metabolism .
Environmental Impact
Fluoxetine has been detected in aquatic environments, raising concerns about its ecological impact. Studies have shown that fluoxetine can disrupt neurological and behavioral functions in non-target species such as fish. The deuterated form's environmental persistence and biological effects are under investigation, with initial results indicating similar concerns but potentially lower bioaccumulation rates due to altered metabolic pathways .
Eigenschaften
CAS-Nummer |
1219804-82-6 |
---|---|
Molekularformel |
C19H20F3NO5 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i2D,3D,4D,5D,6D; |
InChI-Schlüssel |
CKOSCBUBUNGPOY-CERKJNTMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].C(=O)(C(=O)O)O |
Kanonische SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
114414-02-7 (unlabelled) 1173020-43-3 (hydrocholoride) |
Synonyme |
N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Oxalate |
Tag |
Fluoxetine Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.